5-prop-2-enyl-1H-pyrimidine-4,6-dione

Lipophilicity Drug-likeness ADME prediction

5-Prop-2-enyl-1H-pyrimidine-4,6-dione, commonly referred to as 5-allylbarbituric acid (CAS 2565-43-7), is a monocyclic pyrimidine-2,4,6-trione derivative bearing a single allyl substituent at the C-5 position. It belongs to the barbiturate class but, unlike clinically employed 5,5-disubstituted barbiturates, lacks the second alkyl/aryl substituent required for potent GABA-A receptor modulation.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B12364975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-prop-2-enyl-1H-pyrimidine-4,6-dione
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC=CCC1C(=O)NC=NC1=O
InChIInChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4-5H,1,3H2,(H,8,9,10,11)
InChIKeyXTLQDEWCCDJOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Prop-2-enyl-1H-pyrimidine-4,6-dione (5-Allylbarbituric Acid): Physicochemical and Pharmacological Baseline for Procurement Decisions


5-Prop-2-enyl-1H-pyrimidine-4,6-dione, commonly referred to as 5-allylbarbituric acid (CAS 2565-43-7), is a monocyclic pyrimidine-2,4,6-trione derivative bearing a single allyl substituent at the C-5 position . It belongs to the barbiturate class but, unlike clinically employed 5,5-disubstituted barbiturates, lacks the second alkyl/aryl substituent required for potent GABA-A receptor modulation [1]. The compound has a molecular weight of 168.15 g/mol, a calculated logP of 0.20, and a topological polar surface area (TPSA) of 75.27 Ų [2]. Its primary documented pharmacological property is the prolongation of barbiturate-induced sleep without intrinsic hypnotic or anticonvulsant activity, positioning it as a barbiturate-potentiating agent rather than a direct CNS depressant [1][3].

Why 5-Allylbarbituric Acid Cannot Be Substituted by Other Barbiturate Derivatives in Research and Industrial Workflows


Barbiturate derivatives are often treated as interchangeable CNS depressants; however, the pharmacological profile of 5-allylbarbituric acid is fundamentally distinct from that of 5,5-disubstituted barbiturates such as phenobarbital, allobarbital, secobarbital, or barbital [1]. Unlike these comparators, which possess intrinsic hypnotic and/or anticonvulsant activity, 5-allylbarbituric acid acts exclusively as a potentiator of other barbiturates, prolonging pentobarbital-induced sleep without independently inducing hypnosis or preventing seizures [1][2]. Its single allyl substituent also produces a markedly lower logP (0.20) compared to 5,5-disubstituted analogs, which range from ~0.49 (allobarbital) to ~2.0 (secobarbital), resulting in different solubility, membrane partitioning, and ADME properties [3]. These differences make generic substitution scientifically invalid in any application dependent on specific pharmacological or physicochemical profiles.

Quantitative Differentiation Evidence for 5-Prop-2-enyl-1H-pyrimidine-4,6-dione Against Closest Structural Analogs


Lipophilicity (logP) Comparison: 5-Allylbarbituric Acid vs. Clinically Relevant 5,5-Disubstituted Barbiturates

5-Allylbarbituric acid has a calculated logP of 0.20, which is substantially lower than that of common 5,5-disubstituted barbiturates . Phenobarbital (5-ethyl-5-phenyl) has a reported logP of 0.70–1.47, while secobarbital (5-allyl-5-(1-methylbutyl)) has a logP of 1.35–2.03 [1][2]. Ethallobarbital (5-allyl-5-ethyl), which shares the allyl group but adds an ethyl substituent, has a logP of 0.98 . Allobarbital (5,5-diallyl) has an ACD/logP of 1.11 . The 0.78–1.83 log unit difference between 5-allylbarbituric acid and these disubstituted comparators translates to a >6-fold to >60-fold difference in octanol-water partition coefficient, indicating significantly greater aqueous solubility and lower membrane permeability for the target compound.

Lipophilicity Drug-likeness ADME prediction

Intrinsic CNS Activity Profile: Absence of Hypnotic and Anticonvulsant Activity vs. Allobarbital in Mice

In a systematic in vivo pharmacological evaluation, 5-allyl-BA (5-allylbarbituric acid) was tested alongside barbituric acid, allobarbital, and six other allyl-substituted derivatives for hypnotic and anticonvulsant activities in mice [1][2]. 5-Allyl-BA at doses of 60 and 160 mg/kg i.p. showed no direct hypnotic activity and no anticonvulsant activity against pentylenetetrazol (PTZ)-induced seizures. In contrast, allobarbital (5,5-diallylbarbituric acid) exhibited both hypnotic and anticonvulsant activities under identical experimental conditions [1]. However, 5-allyl-BA (60 and 160 mg/kg i.p.) significantly prolonged pentobarbital-induced sleeping time, demonstrating a barbiturate-potentiating effect without intrinsic CNS depression [2]. This profile contrasts sharply with both allobarbital (dual hypnotic/potentiating) and the simpler comparator barbital, whose pentobarbital-induced sleep was not prolonged by 5-allyl-BA in subsequent interaction assays [1].

CNS pharmacology Barbiturate potentiation Sleep mechanism research

Molecular Weight Differentiation: Single Allyl Substituent vs. Disubstituted Barbiturate Analogs

5-Allylbarbituric acid has a molecular weight of 168.15 g/mol, making it the smallest allyl-substituted barbiturate derivative . This is 40.06 g/mol (19.2%) lighter than allobarbital (208.21 g/mol), 16.04 g/mol (8.7%) lighter than barbital (184.19 g/mol), and 70.13 g/mol (29.4%) lighter than secobarbital (238.28 g/mol) [1][2][3]. Within the allyl-substituted series, the addition of a second substituent invariably increases molecular weight beyond 184 g/mol, placing 5-allylbarbituric acid in a unique low-molecular-weight niche. This lower molecular weight is particularly relevant for applications where molar efficiency metrics (e.g., ligand efficiency, lipophilic ligand efficiency) are used to prioritize compounds, as the target achieves its potentiating effect at a significantly lower molecular mass than any disubstituted analog [4].

Molecular weight optimization Fragment-based drug design Pharmacokinetics

Selective Barbiturate Interaction Profile: Differential Potentiation of Pentobarbital vs. Barbital

In barbiturate interaction studies, 5-allylbarbituric acid displayed a selective potentiating profile, prolonging pentobarbital (PB)-induced sleep but not barbital (B)-induced sleep, while compounds such as N,5,5-triallyl-BA prolonged sleep induced by all barbiturates tested except barbital [1]. This differential interaction represents a higher degree of specificity than that exhibited by multi-allyl derivatives such as N,5,5-triallyl-BA and N1,N3,5,5-tetraallyl-BA, which each modulated sleep induced by 3–5 different barbiturates [1]. 5-Allylbarbituric acid's selective effect on pentobarbital—but not barbital—mirrors the potentiating profile of barbituric acid itself, suggesting that the single allyl group preserves the selectivity of the parent scaffold while the addition of further allyl substitutions broadens the interaction spectrum [1][2].

Barbiturate interaction GABA-A modulation Pharmacological specificity

Optimal Research and Industrial Application Scenarios for 5-Prop-2-enyl-1H-pyrimidine-4,6-dione


Barbiturate Synergism Mechanistic Studies Requiring a Non-Hypnotic Potentiator Tool Compound

In neuroscience laboratories investigating barbiturate pharmacodynamics, 5-allylbarbituric acid serves as a unique probe because it potentiates pentobarbital-induced sleep without independently causing hypnosis or anticonvulsant effects [1]. This property, confirmed by head-to-head comparison with allobarbital (which exhibits intrinsic hypnotic activity), allows researchers to isolate and study synergism mechanisms without the confounding influence of direct CNS depression [2]. The compound's selective interaction with pentobarbital, but not barbital, further enables dissection of barbiturate-specific binding modalities [1].

Fragment-Based Drug Discovery Using the Barbiturate Scaffold with Minimal Substituent Mass

With a molecular weight of only 168.15 g/mol—40–70 g/mol lower than 5,5-disubstituted barbiturates—5-allylbarbituric acid is an ideal starting fragment for medicinal chemistry programs targeting GABA-A receptors, ion channels, or purinergic systems . Its low logP (0.20) provides favorable aqueous solubility for biochemical screening, while the allyl group offers a synthetic handle for further derivatization through olefin metathesis, hydroboration, or Heck coupling reactions . The compound achieves a ligand efficiency that disubstituted barbiturate fragments cannot match due to their inherently higher molecular weight [3].

CYP Enzyme Interaction Profiling Panels for Structure-Metabolism Relationship Studies

The structural simplicity of 5-allylbarbituric acid—bearing a single allyl substituent without the steric bulk of a second alkyl/aryl group—makes it a valuable comparator in cytochrome P450 inhibition panels alongside 5,5-disubstituted barbiturates [4]. Its lower logP (0.20 vs. 1.35–2.03 for secobarbital) predicts differential CYP isoform accessibility, enabling structure-metabolism relationship (SMR) studies that map the contribution of the second substituent to metabolic stability and CYP inhibition profiles [4]. This application is directly supported by the quantitative logP differentiation established in the evidence guide.

Chemical Biology Studies of Allyl-Substituted Oxopyrimidine Structure-Activity Relationships

As one of the 36 characterized allyl-substituted oxopyrimidine analogues in the Yamamoto (2005) structure-activity relationship framework, 5-allylbarbituric acid serves as the mono-allyl reference point for SAR expansion [1]. Its well-defined pharmacological profile—documented in direct comparisons with N-allyl, N,N'-diallyl, N,N',5-triallyl, N,5,5-triallyl, and N,N',5,5-tetraallyl derivatives—enables its use as a calibration standard in systematic SAR studies exploring how allyl group number and position modulate barbiturate activity, interaction specificity, and toxicity [1][2].

Quote Request

Request a Quote for 5-prop-2-enyl-1H-pyrimidine-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.